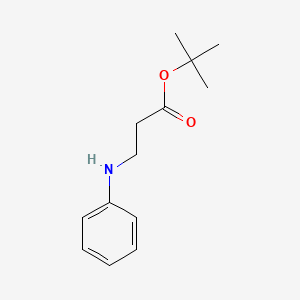

Tert-butyl 3-(phenylamino)propanoate

説明

Tert-butyl 3-(phenylamino)propanoate is a β-amino acid derivative characterized by a phenylamino group attached to the propanoate backbone and a tert-butyl ester protecting group. This compound is widely utilized in pharmaceutical and organic synthesis as an intermediate due to its modular structure, which allows for further functionalization. Analytical data, including $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, confirm its structure: the phenylamino group resonates at δ 6.65–7.21 ppm in $ ^1H $-NMR, while the tert-butyl group appears as a singlet at δ 1.49 ppm . The compound’s stability under basic conditions and ease of deprotection via trifluoroacetic acid (TFA) make it a versatile building block in peptide and dendrimer synthesis .

特性

分子式 |

C13H19NO2 |

|---|---|

分子量 |

221.29 g/mol |

IUPAC名 |

tert-butyl 3-anilinopropanoate |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-10-14-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 |

InChIキー |

DHWUNMQZCXGKJG-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)CCNC1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

Several derivatives of tert-butyl 3-(phenylamino)propanoate have been synthesized with modified amino substituents (Fig. 2B in ). Key examples include:

- tert-butyl 3-(benzhydrylamino)propanoate (2): Features a diphenylmethyl (benzhydryl) group, increasing steric bulk and lipophilicity compared to the phenylamino group. This may enhance membrane permeability but reduce solubility.

- tert-butyl 3-((2-methoxy-1-(naphthalen-2-yl)-2-oxoethyl)amino)propanoate (5): Contains a naphthyl moiety and methoxycarbonyl group, which could enhance π-π stacking and hydrogen-bonding capabilities.

Halogenated Derivatives

tert-butyl (R)-3-amino-3-(3-fluorophenyl)propanoate (5) () introduces a fluorine atom at the meta position of the phenyl ring. Fluorination typically enhances metabolic stability and bioavailability due to increased electronegativity and resistance to oxidative degradation. However, its synthesis via catalytic hydrogenation (Pd/C-HCOOH-CH$_3$OH) requires optimized conditions to avoid byproducts like tert-butyl (R)-3-[(S)-1-phenylethyl-amino]-3-(3-fluorophenyl)propanoate (6) .

Stereochemical Variations

(2S,3S)-tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate () differs by the presence of a hydroxyl group at C2 and defined stereochemistry.

Carbamate and Propargyl Derivatives

- tert-butyl 3-phenylprop-2-ynylcarbamate (): Replaces the phenylamino group with a propargyl carbamate. The alkyne functionality enables click chemistry applications, while the carbamate group offers stability under acidic conditions compared to esters.

- tert-butyl 3-(benzyl(methyl)amino)propanoate (): Incorporates a benzyl-methylamino group, enhancing lipophilicity and steric shielding, which could delay metabolic degradation.

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Flexibility: this compound derivatives are synthesized via nucleophilic addition of amines to tert-butyl acrylate, but substituent-specific optimization (e.g., fluorine in ) is critical to avoid side reactions .

- Functional Group Trade-offs : While fluorination and hydroxylation improve stability or solubility, they may complicate synthesis or reduce compatibility with hydrophobic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。